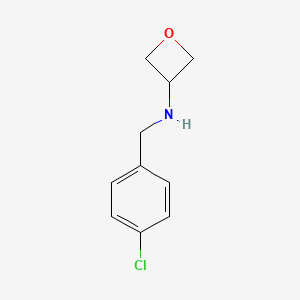![molecular formula C19H17N5O B2670117 3-(3-Methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893937-19-4](/img/structure/B2670117.png)
3-(3-Methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyrimidine ring. The presence of methylphenyl groups at the 3rd and 6th positions of the triazolopyrimidine core could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, triazolopyrimidines can undergo reactions at various positions on the rings, and the presence of the methylphenyl groups could influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the triazole and pyrimidine rings, as well as the methylphenyl substituents, could influence properties such as its solubility, melting point, and stability .科学的研究の応用
Synthesis and Characterization
Researchers have developed novel derivatives of pyrimidine, incorporating the triazolo[1,5-a]pyrimidine ring, which have been synthesized through condensation reactions. These compounds have been characterized using X-ray single crystal diffraction and various spectroscopic techniques. For instance, Lahmidi et al. (2019) synthesized a novel derivative and evaluated its antibacterial activity, demonstrating the compound's potential against both Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazolopyrimidine derivatives. For example, Abu‐Hashem and Gouda (2017) utilized 7-amino-3-phenyl-[1,2,4]triazolo [4,3-a] pyrimidin-5(1H)-one as a key intermediate for synthesizing compounds with significant antimicrobial activity (Abu‐Hashem & Gouda, 2017).
Supramolecular Chemistry
The potential for creating novel crown-containing hydrogen-bonded supramolecular assemblies has been explored, utilizing pyrimidine derivatives as ligands. Fonari et al. (2004) synthesized two novel pyrimidine derivatives, highlighting their ability to form 2D and 3D networks through extensive H-bonding intermolecular interactions (Fonari et al., 2004).
Antitumor and Antiviral Agents
El-Bendary et al. (1998) prepared a series of thiazolopyrimidines with potential antimicrobial and antitumor activities. Some of the synthesized compounds showed promising activity, demonstrating the versatility of triazolopyrimidine derivatives in drug discovery (El-Bendary, El-Sherbeny, & Badria, 1998).
作用機序
The mechanism of action of this compound would depend on its specific biological target. Some triazolopyrimidines are known to have biological activity, such as antimicrobial, antiviral, and anticancer activities. The exact mechanism of action would need to be determined through further experimental studies .
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of some triazolopyrimidines .
特性
IUPAC Name |
3-(3-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-8-15(9-7-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-5-3-4-14(2)10-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPQVJKIFZYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)
![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2670037.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/no-structure.png)
![2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2670040.png)
![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)
![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)
![6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2670046.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)
![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)
![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)